molecular formula C10H13N5O3 B2753617 N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine CAS No. 400081-55-2

N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine

Cat. No.: B2753617
CAS No.: 400081-55-2
M. Wt: 251.246
InChI Key: BESCPWWTFQXDAF-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-Methoxyanilino)-2-nitrovinyl]guanidine is a substituted guanidine derivative characterized by a nitrovinyl group attached to a guanidine core, further substituted with a 4-methoxyanilino moiety. Guanidines are known for their strong basicity and diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[(E)-1-(4-methoxyanilino)-2-nitroethenyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c1-18-8-4-2-7(3-5-8)13-9(6-15(16)17)14-10(11)12/h2-6,13H,1H3,(H4,11,12,14)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESCPWWTFQXDAF-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C(=C\[N+](=O)[O-])/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine typically involves the reaction of 4-methoxyaniline with 2-nitrovinylguanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as halides or amines.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine
  • Molecular Formula: C10H13N5O3
  • Molecular Weight: 251.24 g/mol

The compound features a guanidine moiety, which is often associated with various biological activities, alongside a nitrovinyl group that enhances its reactivity.

Chemistry

This compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions, including:

  • Oxidation: The nitrovinyl group can be oxidized to form corresponding nitroso or nitro derivatives.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents.
  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Biology

The compound is studied for its potential biological activities, including:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt microbial DNA through the formation of toxic intermediates upon reduction.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli10 µg/mL
S. aureus5 µg/mL
C. albicans15 µg/mL
  • Anti-inflammatory Activity: The compound shows potential as an anti-inflammatory agent by modulating inflammatory pathways and reducing oxidative stress.

Case Study: A study demonstrated that nitro derivatives can significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting therapeutic applications in chronic inflammatory conditions.

  • Anticancer Potential: Research indicates that this compound may possess anticancer properties through the induction of apoptosis in cancer cells via reactive oxygen species generation.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa12ROS generation
MCF-718Apoptosis induction
A54915Cell cycle arrest

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity makes it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

Compound Key Substituents Electron Effects Molecular Weight (g/mol)
This compound Nitrovinyl, 4-methoxyanilino Electron-withdrawing (NO₂), Electron-donating (OCH₃) ~278.27 (calculated)
LQOF-G1 4-Nitrophenyl, benzoyl, benzyl Strongly electron-withdrawing 407.43
N-(4-Cyanophenyl)guanidine 4-Cyanophenyl Electron-withdrawing (CN) 174.18
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(4-isopropylphenyl)guanidine Pyrimidine, isopropylphenyl Mixed (H-bonding, hydrophobic) 303.37

Biological Activity

N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C10H12N4O3
  • Molecular Weight: 232.23 g/mol

The compound features a guanidine moiety, which is often associated with various biological activities, alongside a nitrovinyl group that enhances its reactivity.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt microbial DNA through the formation of toxic intermediates upon reduction. This mechanism is similar to that observed in established antibiotics like metronidazole, which also contain nitro groups .

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli10 µg/mL
S. aureus5 µg/mL
C. albicans15 µg/mL

2. Anti-inflammatory Activity

The compound shows potential as an anti-inflammatory agent. Nitro compounds can modulate inflammatory pathways by influencing nitric oxide (NO) production and reducing oxidative stress. This activity is critical for conditions such as arthritis and other inflammatory diseases .

Case Study:
A study demonstrated that nitro derivatives can significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in chronic inflammatory conditions .

3. Anticancer Potential

Research indicates that this compound may possess anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and death .

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa12ROS generation
MCF-718Apoptosis induction
A54915Cell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • DNA Interaction: The nitro group facilitates binding to DNA, causing strand breaks.
  • Enzyme Inhibition: The guanidine moiety may inhibit specific enzymes involved in cellular signaling pathways.
  • Nitric Oxide Modulation: The compound may act as an NO donor, influencing vasodilation and other physiological processes .

Q & A

Q. What synthetic routes are recommended for N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine, and what reaction conditions optimize yield?

Methodological Answer: Synthesis involves condensation of 4-methoxyaniline with nitrovinyl precursors. A validated approach for analogous guanidine derivatives includes:

  • Reacting chloroformamidinium salts with 4-methoxyaniline in anhydrous acetonitrile using triethylamine (1.2 eq) as a base .
  • Hydrolysis under basic conditions (NaOH, aqueous) to isolate the product.
  • Purification via recrystallization from saturated acetonitrile to obtain phase-pure crystals.

Critical Parameters:

ParameterConditionReference
SolventAnhydrous acetonitrile
BaseTriethylamine (1.2 eq)
TemperatureReflux at 80°C for 8 hours
PurificationRecrystallization (ACN)

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves bond metrics (e.g., C–N bond lengths: 1.2889–1.408 Å) and non-covalent interactions (C–H···O hydrogen bonds) .
  • NMR/FT-IR : 1H NMR identifies methoxy protons (δ 3.7–3.9 ppm); FT-IR confirms nitro (1530–1350 cm⁻¹) and guanidine (1650–1600 cm⁻¹) groups.
  • HRMS : Validates molecular formula and fragmentation patterns.

Q. What handling protocols ensure compound integrity during experiments?

Methodological Answer:

  • Storage : Airtight containers under inert gas (N₂/Ar) at 2–8°C with silica gel desiccant .
  • PPE : Nitrile gloves (permeation-tested) and static-dissipative lab coats to minimize electrostatic risks .
  • Environment : Conduct reactions in gloveboxes or desiccator-equipped setups to prevent hydrolysis.

Advanced Research Questions

Q. How can discrepancies between computational molecular geometry and crystallographic data be resolved?

Methodological Answer:

  • Benchmarking : Compare DFT-calculated bond lengths/angles (e.g., B3LYP/6-311+G(d,p)) with X-ray data. Adjust for crystal packing effects (e.g., C–H···O H-bonds distorting gas-phase geometries) .
  • Multipole refinement : Model electron density delocalization in crystallographic software (e.g., SHELXL ).
  • Case Study : Computational models underestimated N–C–N angles by 2–3° due to intermolecular H-bonding in the solid state .

Q. What mechanistic approaches elucidate the nitrovinyl group’s role in nucleophilic additions?

Methodological Answer:

  • Kinetic Studies : Hammett analysis with para-substituted anilines to quantify electronic effects.
  • Isotopic Labeling : 15N-labeled nitro groups tracked via NMR to map bond reorganization.
  • Computational Modeling : Natural Bond Orbital (NBO) analysis identifies charge distribution at electrophilic β-carbon sites.
  • Chalcogen Bonding : Non-covalent interactions (e.g., S···N, 2.538 Å) stabilize transition states in analogous systems .

Q. How should stability studies be designed to evaluate decomposition under physiological pH?

Methodological Answer:

  • Accelerated Testing :
    • Prepare buffers (pH 1.2–7.4) and incubate compound solutions (1 mg/mL) at 37°C.
    • Analyze aliquots at intervals (0–168 hrs) via HPLC-UV/MS .
  • Degradation Pathways :
    • HRMS/NMR identifies products (e.g., nitro reduction or guanidine oxidation).
    • Compare with chlorhexidine derivatives’ degradation profiles for validation .

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